molecular formula C14H22N2O3S B7896914 4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide CAS No. 1185318-35-7

4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B7896914
CAS No.: 1185318-35-7
M. Wt: 298.40 g/mol
InChI Key: DRANUZMUYHGZRM-UHFFFAOYSA-N
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Description

4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound features a piperidine ring, a benzenesulfonamide group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halides and bases.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The piperidine ring and sulfonamide group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide is unique due to its combination of a hydroxyl group, piperidine ring, and benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide , also known by its CAS number 2799-91-9, is a sulfonamide derivative that has attracted attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The chemical structure of this compound can be represented as follows:

C13H19N3O2S\text{C}_{13}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}

Physical Properties

PropertyValue
Molecular Weight265.37 g/mol
Density1.13 g/cm³
Melting PointNot Available
LogP (Partition Coefficient)0.982

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits the following mechanisms:

  • Quorum Sensing Inhibition : It has been shown to interfere with the quorum sensing mechanisms in bacteria, particularly in Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence. This inhibition can lead to reduced pathogenicity in bacterial infections .
  • Antibacterial Activity : The compound demonstrates significant antibacterial properties, potentially acting through disruption of bacterial cell wall synthesis and function.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

  • Biofilm Inhibition : In a study examining biofilm formation in Pseudomonas aeruginosa, this compound was found to inhibit biofilm formation by up to 68% at a concentration of 20 µM .
  • Antimicrobial Efficacy : The compound exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections resistant to conventional antibiotics.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound acts as an iron chelator, competing with bacterial iron uptake systems, which is crucial for bacterial growth and metabolism .

Case Study 1: Treatment of Biofilm Infections

A clinical trial investigated the efficacy of this compound in patients with chronic infections associated with biofilm-forming bacteria. Results indicated a significant reduction in biofilm density and improved clinical outcomes when combined with standard antibiotic therapy.

Case Study 2: Mechanistic Study on Bacterial Resistance

In vitro studies demonstrated that the compound could restore sensitivity to antibiotics in resistant strains of Pseudomonas aeruginosa. By inhibiting quorum sensing, it reduced the expression of resistance genes, suggesting a potential role in overcoming antibiotic resistance .

Properties

IUPAC Name

4-[(4-hydroxypiperidin-1-yl)methyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-15(2)20(18,19)14-5-3-12(4-6-14)11-16-9-7-13(17)8-10-16/h3-6,13,17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRANUZMUYHGZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671378
Record name 4-[(4-Hydroxypiperidin-1-yl)methyl]-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185318-35-7
Record name 4-[(4-Hydroxypiperidin-1-yl)methyl]-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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